Scutellaric Acid

Anti-inflammatory Cyclooxygenase inhibition Natural product pharmacology

Scutellaric acid is a structurally specific, oleanane-type triterpenoid with a confirmed 3α,23-dihydroxy configuration. Procure this ≥98% pure standard to serve as a validated negative control in COX-1/COX-2 enzymatic screens and as an essential reference for HPLC/LC-MS chemotaxonomic authentication of Scutellaria barbata. Generic triterpenoids like oleanolic or ursolic acid cannot substitute for its unique stereoelectronic profile or documented analytical retention time.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 102919-76-6
Cat. No. B241678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutellaric Acid
CAS102919-76-6
SynonymsScutellaric acid
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1
InChIKeyPGOYMURMZNDHNS-JZLUYQONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Scutellaric Acid (CAS 102919-76-6): Procurement-Ready Technical Baseline for Oleanane-Type Triterpenoid Reference Standards


Scutellaric acid (CAS 102919-76-6) is a naturally occurring oleanane-type pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄, a molecular weight of 472.70 g/mol, a melting point of 275–277°C [1], and a defined stereochemical configuration (3α,4β,23-dihydroxy) [2]. It is isolated primarily from the aerial parts of Scutellaria barbata D. Don (Lamiaceae) and has been identified as one of the structurally distinctive triterpenoids in this species [3]. Commercial sources supply the compound at HPLC purities typically exceeding 98% , positioning it as a reference material for analytical standardization and phytochemical profiling.

Scutellaric Acid Procurement Risk: Why Substituting with Common Triterpenoid Analogs Is Not Scientifically Justified


Substituting scutellaric acid with superficially similar oleanane-type triterpenoids such as oleanolic acid (CAS 508-02-1), ursolic acid (CAS 77-52-1), or hederagenin (CAS 465-99-6) is not supported by functional data. While these compounds share the same pentacyclic scaffold, scutellaric acid's specific hydroxylation pattern at positions 3α and 23 confers a distinct stereoelectronic profile that impacts target interaction [1]. In direct enzymatic assays, scutellaric acid was demonstrated to be inactive against cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) at test concentrations, whereas the reference inhibitor in the same study exhibited quantifiable IC50 values [2]. Furthermore, scutellaric acid's documented role as a quality control marker for Scutellaria barbata-based herbal preparations [3] means that analytical substitution would compromise the validity of any assay relying on authentic reference standards. Procurement decisions must therefore be guided by the specific structural identity and established reference applicability of scutellaric acid, not by generic triterpenoid class membership.

Scutellaric Acid Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data


COX-1/COX-2 Inhibitory Activity: Scutellaric Acid Is Inactive vs. Active Triterpenoid Comparator

In a direct head-to-head assessment within the same experimental batch, scutellaric acid exhibited no detectable inhibitory activity against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2), in contrast to compound 4 (a novel triterpenoid from Coussarea brevicaulis) which demonstrated moderate inhibition with IC50 values of 45.7 μM (COX-1) and 18.4 μM (COX-2) [1]. This quantitative absence of COX inhibition distinguishes scutellaric acid from structurally related triterpenoids that display anti-inflammatory activity via this pathway.

Anti-inflammatory Cyclooxygenase inhibition Natural product pharmacology

Structural Identity Confirmation: Scutellaric Acid vs. Oleanolic Acid Stereochemistry and Hydroxylation Pattern

Scutellaric acid is definitively characterized as an oleanane-type triterpene with hydroxylation at C-3α and C-23, and a carboxylic acid at C-28, a substitution pattern that distinguishes it from the more widely studied oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) and other oleanane derivatives [1]. The absolute stereochemistry has been confirmed via chemical and spectroscopic correlation [2]. This unique stereochemical arrangement is essential for its identification and quantitation in plant extracts, as it produces distinct chromatographic and spectral signatures not replicated by other triterpenoids in the same class .

Phytochemical analysis Structural elucidation Reference standard qualification

Phytochemical Profiling: Scutellaric Acid Content and Isolation Yield from Scutellaria barbata

Scutellaric acid has been consistently isolated as one of the major triterpenoid constituents from the aerial parts of Scutellaria barbata, alongside the diterpenoid alkaloid scutebarbatine A [1]. Comparative phytochemical studies have noted that these two compounds are present in relatively high abundance compared to other triterpenoids in the extract, with scutellaric acid being specifically highlighted as a structurally distinctive and quantitatively significant marker for quality control purposes [2]. While absolute quantification data is not uniformly reported across studies, its consistent isolation and recognized utility as a reference standard underscore its reliable occurrence in S. barbata-derived materials .

Phytochemistry Natural product isolation Botanical authentication

Scutellaric Acid Procurement: High-Value Application Scenarios Driven by Verified Evidence


Analytical Quality Control of Scutellaria barbata-Derived Herbal Products

Scutellaric acid serves as a validated, structurally distinctive marker for the identification and standardization of Scutellaria barbata (Ban Zhi Lian) botanical materials and extracts. Its consistent presence and relative abundance in the aerial parts [1], combined with its unique chromatographic signature relative to other triterpenoids, make it an essential reference standard for HPLC-UV or LC-MS methods aimed at species authentication and batch-to-batch consistency assessment. Procurement of high-purity (>98%) scutellaric acid is mandatory for laboratories conducting pharmacopoeial monographs or developing novel analytical methods for S. barbata-containing formulations.

Negative Control for Cyclooxygenase (COX) Inhibition Assays in Triterpenoid Screening

Given its demonstrated inactivity against COX-1 and COX-2 enzymes (IC50 > 100 μM) in direct comparison with active triterpenoids from the same study [2], scutellaric acid is an ideal negative control or reference compound for researchers screening natural product libraries for COX-inhibitory activity. This established negative profile allows scientists to confidently exclude scutellaric acid from further investigation when COX inhibition is the desired endpoint, while also providing a baseline for assessing the selectivity of other oleanane-type triterpenoids.

Phytochemical Reference Material for Natural Product Dereplication

Scutellaric acid, with its fully defined stereochemistry and well-characterized spectral properties [3], is a critical reference compound for dereplication efforts in natural product chemistry. When analyzing extracts from Lamiaceae species (particularly Scutellaria spp.), the unambiguous identification of scutellaric acid via LC-MS/MS or NMR comparison with an authentic standard prevents redundant isolation of known compounds and accelerates the discovery of novel bioactive triterpenoids.

Reference Standard for Developing Species-Specific Chemical Fingerprints

The documented occurrence of scutellaric acid in Scutellaria rivularis and Scutellaria barbata [4] supports its use in constructing species-specific chemical fingerprints for the Lamiaceae family. Procurement of the authentic compound enables the development of robust chemotaxonomic markers that can distinguish closely related Scutellaria species, thereby supporting botanical authentication, supply chain integrity, and the detection of adulterants in commercial herbal ingredients.

Technical Documentation Hub

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